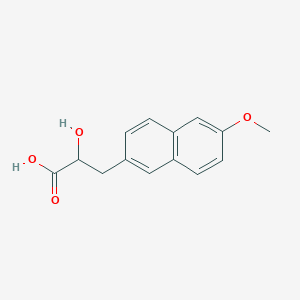
2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthol.
Alkylation: The 6-methoxy-2-naphthol is subjected to alkylation using a suitable alkylating agent, such as 3-chloropropanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Industrial Production Methods
Industrial production of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.
類似化合物との比較
Similar Compounds
2-hydroxy-3-(6-methoxynaphthalen-2-yl)butanoic acid: Similar structure with an additional carbon in the side chain.
2-hydroxy-3-(6-ethoxynaphthalen-2-yl)propanoic acid: Similar structure with an ethoxy group instead of a methoxy group.
2-hydroxy-3-(6-methoxynaphthalen-2-yl)acetic acid: Similar structure with a shorter side chain.
Uniqueness
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is unique due to its specific combination of functional groups and the position of these groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H14O4 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17/h2-6,8,13,15H,7H2,1H3,(H,16,17) |
InChIキー |
WPNNCQVKRBCULD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


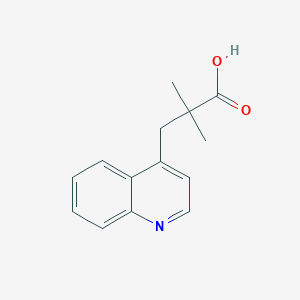
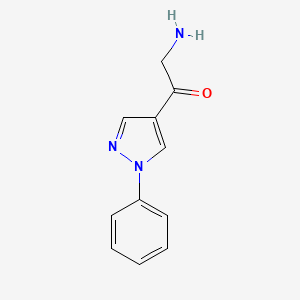


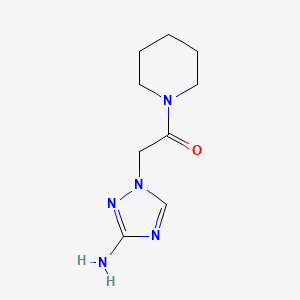


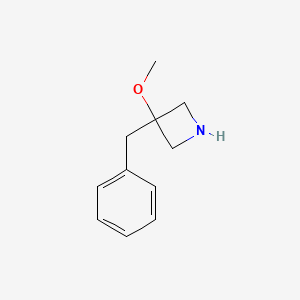
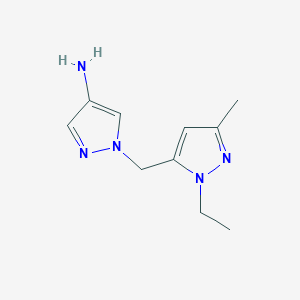


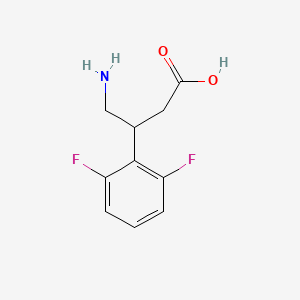
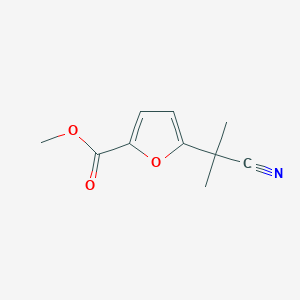
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
